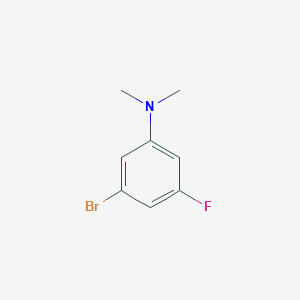

3-bromo-5-fluoro-N,N-dimethylaniline

Description

BenchChem offers high-quality 3-bromo-5-fluoro-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-fluoro-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQIIUYYHRXJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-bromo-5-fluoro-N,N-dimethylaniline chemical properties

An In-depth Technical Guide to 3-bromo-5-fluoro-N,N-dimethylaniline

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-5-fluoro-N,N-dimethylaniline (CAS No. 1129542-02-4), a halogenated aniline derivative of significant interest to the fields of medicinal chemistry and materials science. As a substituted aniline, it serves as a versatile building block for the synthesis of more complex molecules. The presence of bromine and fluorine atoms on the aromatic ring imparts unique reactivity and allows for the fine-tuning of physicochemical properties in derivative compounds, making it a valuable intermediate in drug discovery and the development of agrochemicals.[1] This document details the compound's structure, spectroscopic profile, potential synthetic routes, key chemical reactions, and essential safety protocols for its handling and storage.

Chemical Identity and Physicochemical Properties

3-bromo-5-fluoro-N,N-dimethylaniline is an organic building block characterized by a benzene ring substituted with bromo, fluoro, and dimethylamino groups.[2] The strategic placement of these functional groups provides multiple sites for chemical modification.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-fluoro-N,N-dimethylaniline | - |

| CAS Number | 1129542-02-4 | [2][3] |

| Molecular Formula | C₈H₉BrFN | [2] |

| Molecular Weight | 218.07 g/mol | [2][4] |

| SMILES | CN(C)C1=CC(F)=CC(Br)=C1 | [2] |

| Appearance | Likely a liquid, from colorless to yellow/orange | Inferred from[5] |

| Purity | ≥95% | [3] |

| Storage | Store in a cool, dry, dark, and well-ventilated place | Inferred from[6][7] |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 3-bromo-5-fluoro-N,N-dimethylaniline are not extensively published, a highly plausible synthetic route involves the N,N-dimethylation of the commercially available precursor, 3-bromo-5-fluoroaniline (CAS: 134168-97-1).[8] This transformation is a standard procedure in organic synthesis.

Proposed Experimental Protocol: Reductive Amination

This protocol is a standard laboratory procedure for the N,N-dimethylation of anilines and is presented as a validated methodology.

-

Dissolution : In a round-bottom flask, dissolve 3-bromo-5-fluoroaniline (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Addition of Aldehyde : Add aqueous formaldehyde (37 wt. %, 2.2 eq) to the solution.

-

pH Adjustment : Add acetic acid to adjust the pH to approximately 5-6, which is optimal for imine formation.

-

Reduction : Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-bromo-5-fluoro-N,N-dimethylaniline.

Caption: Proposed synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-bromo-5-fluoro-N,N-dimethylaniline. The following are predicted characteristics based on its structure and data from analogous compounds.[9][10][11]

-

¹H NMR :

-

Aromatic Protons (3H) : The three protons on the benzene ring will appear in the range of δ 6.5-7.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus.

-

N-Methyl Protons (6H) : A singlet is expected around δ 2.9-3.1 ppm, corresponding to the two equivalent methyl groups of the dimethylamino moiety.

-

-

¹³C NMR :

-

Aromatic Carbons (6C) : Signals are expected between δ 110-165 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F), appearing as a doublet. The carbon attached to the bromine atom will be observed around δ 120-125 ppm.

-

N-Methyl Carbons (2C) : A single peak is anticipated around δ 40-45 ppm.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peaks (M⁺) will appear at m/z 217 and 219 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The high-resolution mass should correspond to the exact mass of 216.99024 Da.[4]

-

-

Infrared (IR) Spectroscopy :

-

C-H stretch (aromatic) : ~3050-3100 cm⁻¹

-

C-H stretch (aliphatic) : ~2850-2960 cm⁻¹

-

C-N stretch : ~1350 cm⁻¹

-

C-F stretch : ~1100-1250 cm⁻¹

-

C-Br stretch : ~550-650 cm⁻¹

-

Reactivity and Applications

The utility of 3-bromo-5-fluoro-N,N-dimethylaniline in organic synthesis stems from the distinct reactivity of its functional groups.

-

Cross-Coupling Reactions : The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of various substituents (alkyl, aryl, amino groups, etc.) at the C3 position. The related compound 3-bromo-N,N-dimethylaniline is known to participate in such transformations.[6][12]

-

Electrophilic Aromatic Substitution : The N,N-dimethylamino group is a powerful activating and ortho-, para-directing group. However, the positions ortho to the amino group (C2 and C6) and para (C4) are influenced by the existing substituents. The C2, C4, and C6 positions are potential sites for further functionalization via reactions like nitration, halogenation, or Friedel-Crafts reactions.

-

Role in Drug Discovery : As a halogenated aniline, this compound is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the bromine atom provides a site for diversification to build libraries of related compounds for structure-activity relationship (SAR) studies.[13]

Caption: Key reactivity sites on 3-bromo-5-fluoro-N,N-dimethylaniline.

Safety and Handling

Proper handling of 3-bromo-5-fluoro-N,N-dimethylaniline is crucial due to its potential hazards. The following information is based on available GHS classifications for this compound and its close analogues.[2][4]

GHS Hazard Classification

-

Signal Word : Warning[2]

-

Hazard Statements :

Recommended Safety Protocols

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[14][15]

-

Engineering Controls : Handle this compound exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[7][16]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][17]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[6][15]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline. PubChem. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

- Kumar, V., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Ing. Petr Švec - PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84785897, 5-Bromo-3-fluoro-2,4-dimethylaniline. PubChem. Retrieved from [Link]

-

Arctom. (n.d.). [CAS NO. 1245645-20-8] 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of 3,5-Difluoroaniline. Retrieved from [Link]

Sources

- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 2. 1129542-02-4|3-Bromo-5-fluoro-N,N-dimethylaniline|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-5-fluoro-N,N-dimethylaniline 95% | CAS: 1129542-02-4 | AChemBlock [achemblock.com]

- 4. 5-Bromo-3-fluoro-2,4-dimethylaniline | C8H9BrFN | CID 84785897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L17279.06 [thermofisher.com]

- 6. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 13. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. carlroth.com [carlroth.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-bromo-5-fluoro-N,N-dimethylaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline. As a substituted aniline, this compound represents a class of molecules with significant potential in medicinal chemistry and materials science. Halogenated anilines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and other functional organic molecules.[1] The strategic placement of bromo and fluoro substituents on the aniline scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide is intended for researchers and professionals in drug discovery and chemical development, offering a detailed exploration of this specific compound, grounded in established chemical principles and available data. While direct experimental data for this exact molecule is limited in the public domain, this guide synthesizes information from closely related structures to provide a robust predictive framework for its synthesis and characterization.

Molecular Overview and Physicochemical Properties

3-bromo-5-fluoro-N,N-dimethylaniline is a halogenated aromatic amine. The presence of a bromine atom, a fluorine atom, and a dimethylamino group on the benzene ring gives rise to a unique electronic and steric profile.

Molecular Structure

The structure of 3-bromo-5-fluoro-N,N-dimethylaniline is characterized by a benzene ring substituted at positions 1, 3, and 5. The dimethylamino group is located at position 1, the bromine atom at position 3, and the fluorine atom at position 5.

Caption: 2D representation of 3-bromo-5-fluoro-N,N-dimethylaniline.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-bromo-5-fluoro-N,N-dimethylaniline.

| Property | Value | Source |

| CAS Number | 1129542-02-4 | |

| Molecular Formula | C₈H₉BrFN | |

| Molecular Weight | 218.07 g/mol | |

| SMILES | CN(C)C1=CC(F)=CC(Br)=C1 |

Synthesis Methodology

Proposed Synthetic Pathway

The most logical approach for the synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline is the methylation of 3-bromo-5-fluoroaniline. Several established methods for the N,N-dimethylation of anilines can be employed.

Caption: Proposed Eschweiler-Clarke synthesis of the target molecule.

Recommended Experimental Protocol (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[3] This reaction is known for its high yields and the prevention of quaternary ammonium salt formation.[3]

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluoroaniline (1.0 eq.).

-

Reagent Addition: Add an excess of aqueous formaldehyde (e.g., 2.5 eq.) followed by an excess of formic acid (e.g., 2.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., sodium hydroxide solution) to a pH > 10.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Excess Reagents: The use of excess formaldehyde and formic acid drives the reaction to completion, ensuring the formation of the tertiary amine.

-

Reflux Conditions: The elevated temperature accelerates the rate of reaction.

-

Basic Work-up: Neutralization is crucial to deprotonate the newly formed tertiary amine, rendering it soluble in the organic extraction solvent.

Spectroscopic and Analytical Characterization (Predicted)

As no experimental spectra for 3-bromo-5-fluoro-N,N-dimethylaniline have been published, the following are predicted characteristics based on the analysis of its structural analogues, 3-bromo-N,N-dimethylaniline and 3-bromo-5-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-donating dimethylamino group and the electron-withdrawing halogen substituents. A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom would be observed in the upfield region (typically around 2.9-3.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbons attached to the nitrogen, bromine, and fluorine atoms will have characteristic chemical shifts. The two methyl carbons will appear as a single peak in the upfield region.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-N stretching of the aromatic amine.

-

C-H stretching and bending of the aromatic ring and the methyl groups.

-

C-Br and C-F stretching vibrations.

Applications and Research Interest

Substituted anilines are of great interest in medicinal chemistry due to their prevalence in a large number of approved drugs. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and modify pharmacokinetic properties. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecules. Therefore, 3-bromo-5-fluoro-N,N-dimethylaniline is a potentially valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

Safety and Handling

Specific safety data for 3-bromo-5-fluoro-N,N-dimethylaniline is not available. However, based on the data for structurally related compounds such as 3-bromo-5-fluoroaniline and other halogenated anilines, the following precautions should be taken.[2]

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

-

PubChem. 3-Bromo-5-fluoroaniline. [Link]

- Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. [Link]

-

ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

-

PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

Sources

- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 2. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-N,N-dimethylaniline

This guide provides a comprehensive overview of the synthetic pathways for preparing 3-bromo-5-fluoro-N,N-dimethylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of potential starting materials.

Introduction

3-Bromo-5-fluoro-N,N-dimethylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, fluoro, and N,N-dimethylamino groups on the aromatic ring imparts unique physicochemical properties that are often sought after in the design of bioactive molecules. This guide will explore the most viable and efficient synthetic strategies for accessing this target molecule, with a focus on commercially available starting materials and robust, scalable reaction methodologies.

Two primary synthetic routes will be discussed in detail:

-

Route A: A two-step synthesis commencing from the readily available 3,5-difluoroaniline . This pathway involves a regioselective bromination followed by an N,N-dimethylation.

-

Route B: A more direct, single-step synthesis starting from 3-bromo-5-fluoroaniline , which is also commercially available.

A thorough understanding of the underlying chemical principles and experimental nuances of each route is crucial for successful and reproducible synthesis.

Strategic Selection of Starting Materials

The choice of starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process.

| Starting Material | Commercial Availability | Key Synthetic Transformation(s) | Considerations |

| 3,5-Difluoroaniline | Readily available from major chemical suppliers. | 1. Regioselective Bromination2. N,N-Dimethylation | Requires control of regioselectivity during bromination. The strong activating and ortho-, para-directing nature of the amino group, in conjunction with the deactivating meta-directing effect of the fluorine atoms, must be carefully considered. |

| 3-Bromo-5-fluoroaniline | Available from several chemical suppliers, though may be more expensive than 3,5-difluoroaniline.[1] | 1. N,N-Dimethylation | Offers a more direct route to the final product, simplifying the synthetic process and potentially increasing the overall yield from this intermediate. |

Synthetic Pathways and Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline via the two proposed routes.

Route A: Synthesis from 3,5-Difluoroaniline

This route is a logical choice when considering the cost and availability of the initial starting material. The synthesis is presented as a two-step process.

Caption: Synthetic pathway for Route A.

Step 1: Regioselective Bromination of 3,5-Difluoroaniline

The key challenge in this step is to achieve selective bromination at the C4 position, which is para to the strongly activating amino group and ortho to the two deactivating fluorine atoms. The amino group's directing effect is dominant, making the para position the most likely site of electrophilic attack.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled aniline solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker containing an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-fluoroaniline.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: N,N-Dimethylation of 3-Bromo-5-fluoroaniline

This transformation can be efficiently achieved using a reductive amination approach.

Experimental Protocol:

-

To a stirred slurry of 3-bromo-5-fluoroaniline (1.0 eq) and paraformaldehyde (2.2 eq) in glacial acetic acid at 0 °C, add sodium cyanoborohydride (2.0 eq) portion-wise.

-

Allow the resulting mixture to stir at 0 °C for 30 minutes.

-

Remove the ice bath and heat the mixture to 65 °C for 3 hours.[2]

-

Cool the reaction mixture and carefully pour it into a beaker containing a 5M aqueous sodium hydroxide solution to neutralize the acetic acid.[2]

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 3-bromo-5-fluoro-N,N-dimethylaniline.

-

Further purification can be achieved by column chromatography or vacuum distillation.

Route B: Synthesis from 3-Bromo-5-fluoroaniline

This route is more direct and is preferable if 3-bromo-5-fluoroaniline is readily available and cost-effective.

Caption: Synthetic pathway for Route B.

Experimental Protocol:

The protocol for the N,N-dimethylation of 3-bromo-5-fluoroaniline is identical to Step 2 of Route A.

Purification and Characterization

Purification of the final product, 3-bromo-5-fluoro-N,N-dimethylaniline, is crucial to remove any unreacted starting materials or by-products, such as the monomethylated aniline.

Purification Strategy:

A common method for purifying N,N-dimethylanilines involves removing primary and secondary amine impurities by treatment with acetic anhydride.[3]

-

Reflux the crude 3-bromo-5-fluoro-N,N-dimethylaniline with an excess of acetic anhydride for several hours. This will acetylate any remaining primary and secondary amines.

-

After cooling, carefully add the mixture to an ice-cold dilute solution of hydrochloric acid.

-

Extract the mixture with an ether to remove any non-basic impurities. The desired N,N-dimethylated product will remain in the aqueous acidic phase as the hydrochloride salt.

-

Basify the aqueous layer with a strong base, such as sodium hydroxide, to liberate the free amine.

-

Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

The final product can be further purified by vacuum distillation.[4]

Characterization:

The identity and purity of the synthesized 3-bromo-5-fluoro-N,N-dimethylaniline should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Bromine is highly corrosive and toxic; handle with extreme care.

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching and work-up procedures should be performed cautiously.

-

Substituted anilines are generally toxic and should be handled with care.[1]

Conclusion

The synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline can be effectively accomplished through two primary routes, each with its own set of advantages. The choice between starting from 3,5-difluoroaniline or 3-bromo-5-fluoroaniline will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The protocols outlined in this guide, based on established chemical transformations, provide a solid foundation for the successful preparation of this valuable synthetic intermediate. As with any chemical synthesis, careful execution, monitoring, and purification are paramount to obtaining a high-quality final product.

References

Sources

A Technical Guide to 3-bromo-5-fluoro-N,N-dimethylaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, halogenated organic compounds are of paramount importance. The strategic incorporation of halogens, such as bromine and fluorine, into molecular scaffolds can profoundly influence a compound's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-bromo-5-fluoro-N,N-dimethylaniline (CAS No. 1129542-02-4), a substituted aniline with significant potential as a building block in drug discovery and development. We will delve into its physical and chemical properties, explore plausible synthetic routes, and discuss its relevance in the context of medicinal chemistry, supported by established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties. While specific experimental data for 3-bromo-5-fluoro-N,N-dimethylaniline is not extensively documented in publicly available literature, we can infer its properties from closely related analogues.

Structure:

The structure of 3-bromo-5-fluoro-N,N-dimethylaniline, with the IUPAC name 3-bromo-5-fluoro-N,N-dimethylaniline, is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a dimethylamino group at positions 3, 5, and 1, respectively.[1][2]

Table 1: Key Identifiers and Molecular Properties of 3-bromo-5-fluoro-N,N-dimethylaniline and Related Compounds

| Property | 3-bromo-5-fluoro-N,N-dimethylaniline | 3-bromo-5-fluoroaniline | 3-bromo-N,N-dimethylaniline |

| CAS Number | 1129542-02-4[1][2] | 134168-97-1[3] | 16518-62-0 |

| Molecular Formula | C₈H₉BrFN[1][2] | C₆H₅BrFN[3] | C₈H₁₀BrN |

| Molecular Weight | 218.07 g/mol [1][2] | 190.01 g/mol [3] | 200.08 g/mol |

| InChIKey | Not available | NGZAVSDIXFIWHJ-UHFFFAOYSA-N[3] | USEXQPWLCGBYNT-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC(F)=CC(Br)=C1[1][2] | NC1=CC(F)=CC(Br)=C1[3] | CN(C)C1=CC=CC(Br)=C1 |

Predicted and Inferred Physical Properties:

Direct experimental values for the physical properties of 3-bromo-5-fluoro-N,N-dimethylaniline are scarce. However, we can extrapolate from the known properties of 3-bromo-5-fluoroaniline and 3-bromo-N,N-dimethylaniline. The introduction of the two methyl groups on the amine is expected to increase the molecular weight and boiling point, and likely decrease the melting point and water solubility compared to its primary amine counterpart.

Table 2: Physical Properties of 3-bromo-5-fluoroaniline and 3-bromo-N,N-dimethylaniline

| Property | 3-bromo-5-fluoroaniline | 3-bromo-N,N-dimethylaniline |

| Appearance | Light brown to tan crystalline powder[4] | - |

| Melting Point | - | 11 °C |

| Boiling Point | - | 126 °C at 14 mmHg |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[4] | Miscible with chloroform, dichloromethane, and methanol. |

Based on these, 3-bromo-5-fluoro-N,N-dimethylaniline is predicted to be a liquid or a low-melting solid at room temperature, with good solubility in common organic solvents.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two N-methyl groups. The aromatic region would display complex multiplets for the three aromatic protons, with coupling patterns influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR would show a signal for the N-methyl carbons and distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electronegativity of the fluorine and bromine atoms and the electron-donating dimethylamino group.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight (218.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-H stretching vibrations for the aromatic and methyl groups, C-N stretching of the tertiary amine, and C-Br and C-F stretching vibrations.

Synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline

A plausible and efficient synthetic route to 3-bromo-5-fluoro-N,N-dimethylaniline is through the reductive amination of its primary amine precursor, 3-bromo-5-fluoroaniline. This well-established method in organic chemistry allows for the formation of tertiary amines from primary amines.[5][6]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline via reductive amination.

Step-by-Step Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of 3-bromo-5-fluoroaniline in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add an excess of an aqueous solution of formaldehyde.

-

Iminium Ion Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the formation of the iminium ion is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture. This specific reducing agent is often preferred for its mildness and selectivity for iminium ions over carbonyls.[5]

-

Workup and Purification: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-bromo-5-fluoro-N,N-dimethylaniline.

Chemical Reactivity and Handling

Substituted anilines are versatile intermediates in organic synthesis. The presence of bromine, fluorine, and a dimethylamino group on the aromatic ring of 3-bromo-5-fluoro-N,N-dimethylaniline dictates its reactivity.

-

The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

The electron-donating dimethylamino group activates the aromatic ring towards electrophilic substitution, although the directing effects of the bromo and fluoro substituents will also play a role.

-

The fluorine atom can influence the acidity of adjacent protons and can be a site for specific interactions in a biological context.

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 3-bromo-5-fluoro-N,N-dimethylaniline is not widely available, hazard information can be inferred from its structural components and related compounds. Both brominated and fluorinated anilines, as well as N,N-dimethylaniline, are known to be hazardous.

Table 3: GHS Hazard Statements for Related Compounds

| Compound | GHS Hazard Statements |

| 3-bromo-5-fluoroaniline | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3] |

| 3-bromo-N,N-dimethylaniline | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) |

Based on this, 3-bromo-5-fluoro-N,N-dimethylaniline should be handled with caution.[1] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of substituents on 3-bromo-5-fluoro-N,N-dimethylaniline makes it an attractive scaffold for the synthesis of novel drug candidates.

The Role of Fluorine and Bromine in Medicinal Chemistry:

-

Fluorine: The introduction of fluorine into a drug molecule can significantly enhance its metabolic stability by blocking sites of oxidative metabolism.[8] Its high electronegativity can also modulate the pKa of nearby functional groups and lead to stronger binding interactions with target proteins.[8][9]

-

Bromine: The bromo substituent can act as a "heavy atom" to facilitate X-ray crystallography studies for structure-based drug design. It also provides a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

The Aniline Moiety in Drug Design:

The aniline scaffold is a common feature in many approved drugs.[4] However, it can also be a liability due to potential metabolic activation to reactive intermediates. The substitution pattern in 3-bromo-5-fluoro-N,N-dimethylaniline may influence its metabolic fate and could potentially mitigate some of the risks associated with unsubstituted anilines.

Potential Therapeutic Areas:

Halogenated anilines and their derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. For instance, certain trifluoro-anilines have demonstrated antibacterial and antibiofilm properties.[10] Given the structural alerts, this compound could serve as a key intermediate in the synthesis of kinase inhibitors, receptor antagonists, or other targeted therapies.

Logical Relationship of Properties to Application:

Caption: Interplay of structural features and their impact on drug discovery potential.

Conclusion

3-bromo-5-fluoro-N,N-dimethylaniline is a chemical entity with considerable promise for researchers and scientists in the field of drug development. Its unique combination of a brominated, fluorinated, and N,N-dimethylated aniline core provides a versatile platform for the synthesis of novel and potentially potent therapeutic agents. While a comprehensive experimental characterization of this specific molecule is still emerging, a solid understanding of its properties and reactivity can be gleaned from its structural analogues. As the demand for sophisticated and highly functionalized building blocks in medicinal chemistry continues to grow, compounds like 3-bromo-5-fluoro-N,N-dimethylaniline will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

- Google Patents. (n.d.). Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline. Retrieved January 27, 2026, from [Link].

-

Carl ROTH. (n.d.). Safety Data Sheet: CompactDry™. Retrieved January 27, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved January 27, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylhippuric acid, 98%. Retrieved January 27, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2006, August). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives. Retrieved January 27, 2026, from [Link]

-

Acro Sales & Engineering, Inc. (2014, August 25). Safety Data Sheet. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline. Retrieved January 27, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved January 27, 2026, from [Link]

-

Winsupply. (2008, July 15). Material Safety Data Sheet # 382. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484256, 3-Bromo-5-fluoro-4-methylaniline. Retrieved January 27, 2026, from [Link].

Sources

- 1. 1129542-02-4|3-Bromo-5-fluoro-N,N-dimethylaniline|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-fluoro-N,N-dimethylaniline 95% | CAS: 1129542-02-4 | AChemBlock [achemblock.com]

- 3. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]

Methodological & Application

Application Note: 3-Bromo-5-fluoro-N,N-dimethylaniline as a Versatile Building Block for Kinase Inhibitor Scaffolds

Prepared by: Senior Application Scientist, Medicinal Chemistry Division

Introduction: Strategic Value in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile, highly functionalized building blocks. 3-Bromo-5-fluoro-N,N-dimethylaniline emerges as a scaffold of significant strategic value, particularly in the synthesis of targeted kinase inhibitors. Its unique trifunctional nature—a nucleophilic dimethylamino group, a synthetically versatile bromine atom, and a metabolically robust fluorine atom—provides chemists with a powerful tool for molecular elaboration and property modulation.

The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic properties. Fluorine's high electronegativity can lower the pKa of nearby amino groups and increase metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation[1]. This often leads to improved oral bioavailability and a longer half-life. Concurrently, the bromine atom serves as an essential handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations[2][3][4]. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex biaryl and aryl-amine linkages that are prevalent in kinase inhibitor pharmacophores[5][6].

This guide provides a comprehensive overview of the applications, synthetic protocols, and strategic considerations for utilizing 3-bromo-5-fluoro-N,N-dimethylaniline as a core component in the development of next-generation therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the building block's characteristics is paramount for safe and effective implementation in any synthetic workflow.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-fluoro-N,N-dimethylaniline | - |

| CAS Number | 1129542-02-4 | [7] |

| Molecular Formula | C₈H₉BrFN | [7] |

| Molecular Weight | 218.07 g/mol | [7] |

| Appearance | Liquid | |

| Purity | ≥97% (typical) | |

| SMILES | CN(C)C1=CC(F)=CC(Br)=C1 | [7] |

Safety and Handling: 3-Bromo-5-fluoro-N,N-dimethylaniline and its precursors are hazardous materials and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazard Statements: Based on analogous compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation[8].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthetic Pathways and Strategic Application

The primary utility of 3-bromo-5-fluoro-N,N-dimethylaniline lies in its role as a versatile intermediate for constructing complex heterocyclic systems common in kinase inhibitors. The general workflow involves the initial synthesis of the building block followed by palladium-catalyzed diversification.

Caption: Synthetic workflow using the target building block.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of 3-Bromo-5-fluoro-N,N-dimethylaniline

Rationale: This protocol employs a one-pot reductive amination, a robust and widely used method for the N-methylation of anilines. Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice as it is mild and selectively reduces the intermediate iminium ion in the presence of the formaldehyde carbonyl[9]. The reaction is performed under mild acidic conditions to facilitate iminium ion formation.

Materials:

-

3-Bromo-5-fluoroaniline (1.0 equiv, CAS: 134168-97-1)[10]

-

Aqueous Formaldehyde (37 wt. % in H₂O, 2.5 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN, 2.0 equiv)

-

Glacial Acetic Acid

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-bromo-5-fluoroaniline (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M).

-

Add aqueous formaldehyde (2.5 equiv) to the solution.

-

Slowly add glacial acetic acid to adjust the pH to approximately 5-6 (check with pH paper).

-

In a separate flask, carefully dissolve sodium cyanoborohydride (2.0 equiv) in THF. Caution: NaBH₃CN is highly toxic. Handle with extreme care.

-

Add the NaBH₃CN solution dropwise to the aniline/formaldehyde mixture at room temperature over 15-20 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure 3-bromo-5-fluoro-N,N-dimethylaniline.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction ideal for coupling the aryl bromide with various boronic acids or esters[4]. The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is crucial for an efficient catalytic cycle[11][12]. An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation[12]. A mixed solvent system like THF/water or Dioxane/water is often used to ensure solubility of both organic and inorganic reagents.

Materials:

-

3-Bromo-5-fluoro-N,N-dimethylaniline (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (e.g., Pyrimidine-5-boronic acid, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv), anhydrous powder

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Diatomaceous earth

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-fluoro-N,N-dimethylaniline (1.0 equiv), the boronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed THF and degassed water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired biaryl product.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine[2][3][13]. This reaction requires a palladium source and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the catalytic cycle, particularly the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

Materials:

-

3-Bromo-5-fluoro-N,N-dimethylaniline (1.0 equiv)

-

Amine coupling partner (e.g., morpholine, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

-

Add 3-bromo-5-fluoro-N,N-dimethylaniline (1.0 equiv) and anhydrous toluene.

-

Add the amine coupling partner (1.2 equiv) via syringe.

-

Seal the tube and heat the mixture to 100-110 °C for 8-24 hours. Monitor the reaction by LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and filter the mixture through a pad of diatomaceous earth to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Representative Reaction Outcomes

The following table provides expected outcomes for the protocols described above, based on literature precedents for similar substrates. Actual yields may vary.

| Reaction | Coupling Partner | Catalyst System | Conditions | Typical Yield (%) |

| Suzuki-Miyaura | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF/H₂O, 90 °C, 8h | 75-90 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 85 °C, 6h | 80-95 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 110 °C, 16h | 70-88 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / RuPhos / Cs₂CO₃ | Dioxane, 100 °C, 12h | 65-85 |

Conclusion

3-Bromo-5-fluoro-N,N-dimethylaniline is a high-value, strategically designed building block for medicinal chemistry. Its pre-installed fluorine atom offers intrinsic advantages for developing drug candidates with favorable metabolic profiles, while the bromine atom provides a reliable anchor point for diversification through robust and high-yielding palladium-catalyzed cross-coupling reactions. The protocols outlined herein demonstrate its facile integration into synthetic workflows targeting the construction of complex molecular architectures, such as those found in modern kinase inhibitors, making it an indispensable tool for researchers and professionals in drug development.

References

-

PubChem. 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 11(23), 5374–5377. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Weaver, C. D., & Locuson, C. W. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 11(7), 1335–1340. Available from: [Link]

-

Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(19), 4432. Available from: [Link]

-

ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]

-

Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(10), 7097-7111. Available from: [Link]

-

ResearchGate. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

-

SciSpace. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Available from: [Link]

-

Gerken, J. B., & Boyd, M. J. (2018). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 57(4), 399–410. Available from: [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]

-

Nolan, S. P., & Organ, M. G. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(15), 8758–8831. Available from: [Link]

-

ResearchGate. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wilson, T. C., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(14), 3121–3126. Available from: [Link]

-

Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. The Biochemical journal, 203(1), 331–334. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Cammidge, A. N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. Available from: [Link]

-

MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1129542-02-4|3-Bromo-5-fluoro-N,N-dimethylaniline|BLD Pharm [bldpharm.com]

- 8. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 3-bromo-5-fluoro-N,N-dimethylaniline in the Synthesis of Pharmaceutical Intermediates

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Fluorinated organic compounds have garnered significant attention due to the unique electronic properties imparted by the fluorine atom, which can modulate a molecule's pKa, metabolic stability, and binding affinity to biological targets. Within this class of compounds, 3-bromo-5-fluoro-N,N-dimethylaniline has emerged as a versatile and highly valuable building block for the synthesis of a variety of pharmaceutical intermediates. Its distinct substitution pattern—a bromine atom amenable to cross-coupling reactions, a fluorine atom for tuning electronic properties, and a dimethylamino group that can influence solubility and serve as a directing group—positions it as a strategic starting material in the synthesis of complex drug molecules, particularly in the realm of kinase inhibitors.

This comprehensive guide provides detailed application notes and protocols for the utilization of 3-bromo-5-fluoro-N,N-dimethylaniline in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide step-by-step methodologies for pivotal transformations, and offer insights grounded in established chemical principles and field-proven applications.

Core Synthetic Strategies: Unleashing the Potential of a Trifunctionalized Arene

The synthetic utility of 3-bromo-5-fluoro-N,N-dimethylaniline primarily revolves around the strategic functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the cornerstones of its application in drug discovery. Furthermore, its conversion to organoboron or other organometallic reagents opens up a plethora of possibilities for constructing intricate molecular frameworks.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds[1]. For 3-bromo-5-fluoro-N,N-dimethylaniline, these reactions are instrumental in introducing a wide array of substituents at the 3-position, which is often a key vector for modulating the biological activity of the resulting pharmaceutical intermediates.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives[2].

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For an electron-rich substrate like 3-bromo-5-fluoro-N,N-dimethylaniline, a catalyst system that is active enough to facilitate the oxidative addition of the aryl bromide but stable enough to avoid decomposition is required. A common and effective choice is a combination of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand, like SPhos or XPhos. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle.

-

Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is required to activate the organoboron species, forming a more nucleophilic "ate" complex, and to facilitate the reductive elimination step. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred due to its solubility in the aqueous phase of a biphasic solvent system and its ability to minimize side reactions.

-

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water, is commonly used. This allows for the dissolution of both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-5-fluoro-N,N-dimethylaniline with a generic arylboronic acid.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 3-bromo-5-fluoro-N,N-dimethylaniline | 1129542-02-4 | 218.07 | 1.0 | 1.0 |

| Arylboronic acid | Varies | Varies | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.49 | 0.02 | 0.02 |

| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |

| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |

| Water | 7732-18-5 | 18.02 | - | - |

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-5-fluoro-N,N-dimethylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, ensuring all solids dissolve upon heating).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Sources

Application Notes and Protocols: 3-bromo-5-fluoro-N,N-dimethylaniline as a Versatile Building Block for Advanced Organic Electronic Materials

Introduction: The Strategic Role of Fluorinated Anilines in Organic Electronics

The field of organic electronics is continually driven by the quest for novel materials with tailored photophysical and electrochemical properties. Hole-transporting materials (HTMs) and emitters exhibiting thermally activated delayed fluorescence (TADF) are cornerstone components of high-performance organic light-emitting diodes (OLEDs) and next-generation perovskite solar cells. The rational design of these materials often involves the strategic incorporation of specific functional groups to fine-tune their electronic characteristics, morphology, and stability.

3-bromo-5-fluoro-N,N-dimethylaniline emerges as a particularly valuable building block in this context. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful tools for constructing complex organic molecules. The fluorine substituent offers several advantages, including enhanced thermal and oxidative stability, and can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material. The N,N-dimethylamino group, a strong electron donor, is a common feature in many efficient HTMs and TADF emitters, contributing to their hole-injection and transport properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-bromo-5-fluoro-N,N-dimethylaniline in the synthesis of advanced organic electronic materials. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols for its use in key synthetic transformations, and discuss the expected properties of the resulting materials.

Physicochemical Properties of 3-bromo-5-fluoro-N,N-dimethylaniline

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

| Property | Value |

| Molecular Formula | C₈H₉BrFN |

| Molecular Weight | 218.07 g/mol |

| Appearance | Not specified, typically a liquid or low-melting solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in common organic solvents |

| CAS Number | 1783727-80-9 |

Synthetic Pathways and Applications

3-bromo-5-fluoro-N,N-dimethylaniline is an ideal precursor for creating a diverse range of organic electronic materials. The two primary synthetic routes leveraging this building block are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

I. Synthesis of Triarylamine-based Hole-Transporting Materials via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In this context, the bromine atom of 3-bromo-5-fluoro-N,N-dimethylaniline serves as the electrophilic partner, reacting with a suitable arylboronic acid or ester to construct a larger π-conjugated system characteristic of many high-performance HTMs.

Hypothetical Target Molecule: To illustrate this application, we propose the synthesis of a novel triarylamine-based HTM, N,N-bis(4-(3-fluoro-5-(dimethylamino)phenyl)phenyl)aniline . This molecule incorporates the fluorinated dimethylaniline moiety, which can enhance the material's stability and modulate its electronic properties.

Experimental Protocol: Synthesis of N,N-bis(4-(3-fluoro-5-(dimethylamino)phenyl)phenyl)aniline

Reaction Scheme:

Materials and Reagents:

-

3-bromo-5-fluoro-N,N-dimethylaniline (1.0 eq)

-

4,4'-(Phenylazanediyl)bis(benzene-4,1-diyl)diboronic acid (0.48 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (anhydrous)

-

Deionized water

-

Nitrogen gas (high purity)

Instrumentation:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (nitrogen or argon line)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-bromo-5-fluoro-N,N-dimethylaniline, 4,4'-(phenylazanediyl)bis(benzene-4,1-diyl)diboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene and deionized water (typically a 4:1 to 5:1 ratio of toluene to water) to the flask via a syringe.

-

Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Expected Characterization of the Hypothetical Product:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the N,N-dimethyl group, and the N-H proton of the central aniline.

-

¹³C NMR: Expect distinct signals for the different carbon environments in the aromatic rings and the methyl groups.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

-

Photophysical Properties: The material is expected to exhibit strong absorption in the UV-Vis region and fluorescence in the blue or green region of the spectrum.

-

Electrochemical Properties: Cyclic voltammetry would be used to determine the HOMO and LUMO energy levels, which are crucial for assessing its suitability as an HTM.

II. Synthesis of Donor-Acceptor TADF Emitters via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for constructing donor-acceptor (D-A) type molecules, which are a common design motif for TADF emitters. In this case, 3-bromo-5-fluoro-N,N-dimethylaniline can act as the donor component, which is coupled with an electron-accepting amine.

Hypothetical Target Molecule: We propose the synthesis of a novel D-A type TADF emitter, 3-(3-fluoro-5-(dimethylamino)phenyl)-9H-carbazole . Here, the carbazole unit acts as the electron-accepting moiety. The steric hindrance between the donor and acceptor units can promote a twisted intramolecular charge transfer (TICT) state, which is favorable for achieving a small singlet-triplet energy splitting (ΔEST) required for efficient TADF.

Experimental Protocol: Synthesis of 3-(3-fluoro-5-(dimethylamino)phenyl)-9H-carbazole

Reaction Scheme:

Materials and Reagents:

-

3-bromo-5-fluoro-N,N-dimethylaniline (1.2 eq)

-

9H-Carbazole (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

-

Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

-

Toluene (anhydrous)

-

Nitrogen gas (high purity)

Instrumentation:

-

Schlenk tube or oven-dried round-bottom flask

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (nitrogen or argon line)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a glovebox or under a stream of nitrogen, add 9H-carbazole, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a Schlenk tube.

-

Solvent and Reactant Addition: Add anhydrous toluene, followed by 3-bromo-5-fluoro-N,N-dimethylaniline via a syringe.

-

Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure TADF emitter.

Expected Characterization of the Hypothetical Product:

-

¹H and ¹³C NMR: Will confirm the successful coupling and the structure of the final product.

-

High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecule, confirming its elemental composition.

-

Photophysical Properties: The emission spectrum, photoluminescence quantum yield (PLQY), and transient photoluminescence decay will be measured to confirm the TADF characteristics. A small ΔEST is the key indicator of a TADF material.

-

Electrochemical Properties: Cyclic voltammetry will be used to determine the HOMO and LUMO energy levels, which are critical for designing efficient OLED device architectures.

Safety and Handling

3-bromo-5-fluoro-N,N-dimethylaniline and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

Conclusion

3-bromo-5-fluoro-N,N-dimethylaniline is a highly promising and versatile building block for the synthesis of advanced organic electronic materials. Its unique combination of a reactive bromine handle, a stabilizing fluorine atom, and an electron-donating dimethylamino group allows for the construction of novel hole-transporting materials and TADF emitters through well-established palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this application note serve as a robust starting point for researchers to explore the potential of this valuable precursor in the development of next-generation organic electronic devices. The ability to fine-tune the electronic and photophysical properties of the final materials through the strategic use of 3-bromo-5-fluoro-N,N-dimethylaniline will undoubtedly contribute to the advancement of OLEDs, perovskite solar cells, and other organic electronic technologies.

References

-